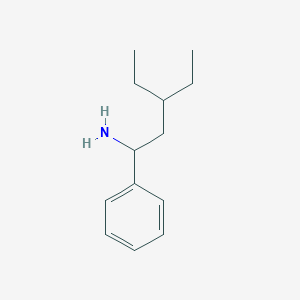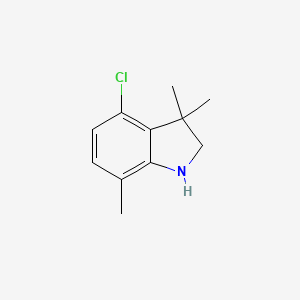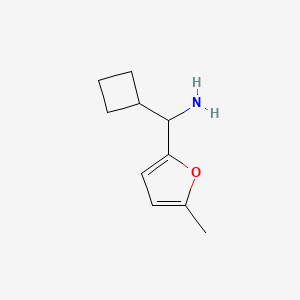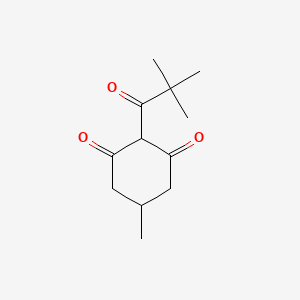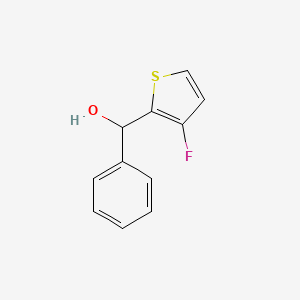
(3-Fluorothiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H9FOS It consists of a fluorinated thiophene ring attached to a phenyl group via a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Fluorothiophen-2-yl)(phenyl)methanol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. In this case, a Grignard reagent derived from 3-fluorothiophene can be reacted with benzaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorothiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
(3-Fluorothiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Fluorothiophen-2-yl)(phenyl)methanol depends on its specific applicationThe pathways involved can vary widely depending on the biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
(3-Fluoro-2-methylphenyl)(thiophen-2-yl)methanol: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(3-Fluorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorinated thiophene ring and a phenyl group, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, offering unique reactivity and potential for functionalization .
Propriétés
Formule moléculaire |
C11H9FOS |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9FOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |
Clé InChI |
ZLYQDNWOOCVXTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=CS2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


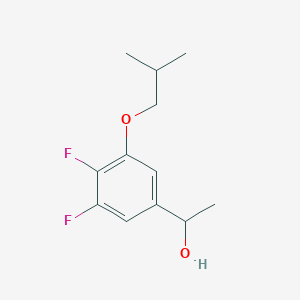
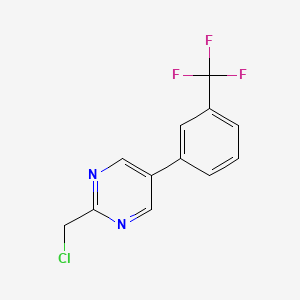
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
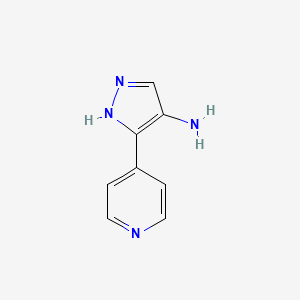
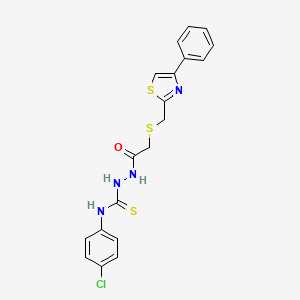
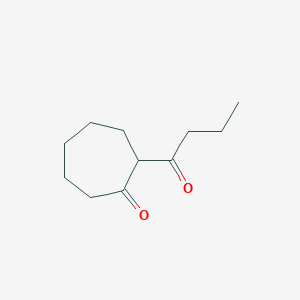
![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)

